Apigenina 7-O-metilglucurónido

Descripción general

Descripción

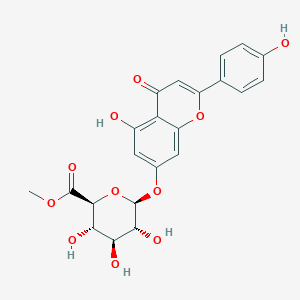

Apigenin 7-O-methylglucuronide is a complex organic compound that belongs to the class of flavonoid glycosides. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a chromen-4-one moiety. It is often studied for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Apigenin 7-O-methylglucuronide is used as a model compound to study glycosylation reactions and the synthesis of complex natural products.

Biology

In biology, this compound is investigated for its potential antioxidant and anti-inflammatory properties. It is also studied for its ability to modulate various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, Apigenin 7-O-methylglucuronide is explored for its potential use in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry

In industry, this compound is used in the development of functional foods and nutraceuticals due to its potential health benefits.

Mecanismo De Acción

Target of Action

Apigenin 7-O-methylglucuronide, also known as (2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate, has been found to inhibit the activities of Matrix Metalloproteinases (MMPs), with IC50 values of 12.87, 22.39, 17.52, 0.27 μM for MMP-3, MMP-8, MMP-9, MMP-13, respectively . MMPs are enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is a key process in various physiological and pathological conditions.

Mode of Action

The compound interacts with its targets, the MMPs, and inhibits their activities. This inhibition can lead to a decrease in the degradation of the extracellular matrix, thereby affecting various biological processes such as cell migration, angiogenesis, and tissue remodeling .

Biochemical Pathways

Apigenin 7-O-methylglucuronide affects the MMP pathway by inhibiting the activities of MMPs. This can lead to changes in the downstream effects of this pathway, including alterations in cell migration, angiogenesis, and tissue remodeling .

Pharmacokinetics

Apigenin 7-O-methylglucuronide shows stability for 24 hours in simulated intestinal fluid . An in vivo pharmacokinetic study demonstrated that apigenin, the parent compound, had a very low oral bioavailability (F) of 0.708% and was mainly metabolized to Apigenin 7-O-methylglucuronide . Notably, systemic exposure (Cmax and AUC) of apigenin after oral administration of Apigenin 7-O-methylglucuronide was markedly higher (2.62- and 14.3-fold, respectively) than that after oral administration of apigenin . This indicates that Apigenin 7-O-methylglucuronide could potentially improve the bioavailability of apigenin.

Action Environment

The action of Apigenin 7-O-methylglucuronide can be influenced by various environmental factors. For instance, its stability in the gastrointestinal lumen can affect its bioavailability . Furthermore, its metabolism in both hepatic and intestinal S9 fractions indicates that the intestine had a greater contribution than the liver to pre-systemic elimination of both apigenin and Apigenin 7-O-methylglucuronide .

Análisis Bioquímico

Biochemical Properties

Apigenin 7-O-methylglucuronide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both binding and enzymatic reactions .

Cellular Effects

Apigenin 7-O-methylglucuronide has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Apigenin 7-O-methylglucuronide is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apigenin 7-O-methylglucuronide change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Apigenin 7-O-methylglucuronide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Apigenin 7-O-methylglucuronide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Apigenin 7-O-methylglucuronide is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Apigenin 7-O-methylglucuronide and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Apigenin 7-O-methylglucuronide typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one moiety. One common synthetic route is as follows:

Protection of Hydroxyl Groups: The hydroxyl groups on the starting material are protected using suitable protecting groups such as acetyl or benzyl groups to prevent unwanted reactions during subsequent steps.

Glycosylation Reaction: The protected sugar moiety is then glycosylated with the chromen-4-one derivative using a glycosyl donor and a suitable catalyst, such as a Lewis acid.

Deprotection: The protecting groups are removed under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Apigenin 7-O-methylglucuronide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chromen-4-one moiety can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of ethers or esters.

Comparación Con Compuestos Similares

Similar Compounds

Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

Kaempferol: Another flavonoid with potential health benefits.

Rutin: A glycoside of quercetin with similar biological activities.

Uniqueness

Apigenin 7-O-methylglucuronide is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Actividad Biológica

Apigenin 7-O-methylglucuronide (Ap7-OMeG) is a flavonoid glycoside derived from apigenin, a naturally occurring compound found in various fruits and vegetables. This article explores the biological activities of Ap7-OMeG, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

Apigenin 7-O-methylglucuronide is synthesized from apigenin through the addition of a methyl group and glucuronic acid. The synthesis can be achieved using enzymes such as flavone synthase and flavone 7-O-methyltransferase, which convert naringenin into apigenin and subsequently into Ap7-OMeG .

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of Ap7-OMeG. In silico analyses demonstrated that various apigenin derivatives, including Ap7-OMeG, exhibit significant binding affinities to proteins associated with human papillomavirus (HPV) and DNA polymerase theta, suggesting their potential as therapeutic agents against HPV-associated cancers . Additionally, Ap7-OMeG has shown promise in inhibiting cancer cell proliferation and inducing apoptosis through multiple signaling pathways, including the PTEN/AKT/PI3K pathway .

2. Collagen Biosynthesis Stimulation

Ap7-OMeG has been found to stimulate collagen biosynthesis in fibroblasts derived from osteogenesis imperfecta (OI) patients. At a concentration of 30 µM, it significantly enhanced collagen type I synthesis without affecting overall protein synthesis or exhibiting cytotoxic effects. The mechanism appears to involve the modulation of metalloproteinase activity and increased expression of IGF-I receptors, which are crucial for collagen production .

3. Antioxidant and Anti-inflammatory Effects

Flavonoids, including Ap7-OMeG, are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. Furthermore, Ap7-OMeG may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Comparative Biological Activity Table

Case Studies

Case Study 1: Anticancer Effects on HeLa Cells

A study investigated the effects of Ap7-OMeG on HeLa cervical cancer cells. The results indicated that treatment with Ap7-OMeG led to cell cycle arrest and increased apoptosis through activation of the PTEN/AKT/PI3K signaling pathway, demonstrating its potential as an anticancer agent .

Case Study 2: Osteogenesis Imperfecta

In a clinical setting focusing on osteogenesis imperfecta, fibroblasts treated with Ap7-OMeG exhibited enhanced collagen production. This suggests that Ap7-OMeG could serve as a therapeutic agent for improving bone health in patients with connective tissue disorders .

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKIWCKZQFBXIR-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential benefit of Apigenin 7-O-methylglucuronide in the context of Osteogenesis Imperfecta Type I?

A: Osteogenesis Imperfecta Type I (OI Type I) is characterized by diminished type I collagen biosynthesis. Research suggests that Apigenin 7-O-methylglucuronide may hold therapeutic potential for this condition. In studies using skin fibroblasts from OI Type I patients, Apigenin 7-O-methylglucuronide, at a concentration of 30 µM, was shown to normalize type I collagen synthesis without affecting overall protein synthesis. [, ] This effect was not attributed to increased cell proliferation or inhibition of matrix metalloproteinases. [] Interestingly, the compound did not significantly affect glycosaminoglycan (GAG) levels or secretion in these cells, which is a desirable characteristic for potential therapeutic use in OI Type I patients with normal GAG content. []

Q2: What are the possible mechanisms of action for Apigenin 7-O-methylglucuronide's effect on collagen synthesis?

A: While the exact mechanisms are still under investigation, research suggests that Apigenin 7-O-methylglucuronide may exert its effects through β1-integrin-mediated signaling pathways. [] Additionally, it was observed that the compound stimulated the activity of prolidase, an enzyme crucial for the final step of collagen degradation and important for collagen biosynthesis. [] Further research is needed to fully elucidate the specific molecular interactions and downstream signaling cascades involved.

Q3: How does Apigenin 7-O-methylglucuronide compare to other similar compounds in terms of its effects on collagen and GAGs?

A: Compared to other flavonoid glycosides like apigenin 7-O-glucuronide, Apigenin 7-O-methylglucuronide demonstrates a distinct profile. While both compounds stimulate type I collagen synthesis in OI Type I fibroblasts, they differ in their impact on GAGs. Apigenin 7-O-glucuronide does not seem to affect GAG secretion, while pectolinarin, another related compound, significantly decreases GAG content. [] These variations highlight the importance of structural differences within this class of compounds and their potential for selective targeting of extracellular matrix components.

Q4: What is the source of Apigenin 7-O-methylglucuronide?

A: Apigenin 7-O-methylglucuronide has been isolated from the aerial parts of the plant Pogostemon cablin (Blance) Benth. [] It has also been identified as a constituent of Exochorda racemosa. [] These findings suggest that natural sources could be potential avenues for obtaining this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.